molecular formula C6H9NO3 B1446563 3-Methyl-5-oxopyrrolidine-3-carboxylic acid CAS No. 1508803-85-7

3-Methyl-5-oxopyrrolidine-3-carboxylic acid

Cat. No. B1446563
M. Wt: 143.14 g/mol
InChI Key: XPAICKDCJOJELF-UHFFFAOYSA-N
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Description

3-Methyl-5-oxopyrrolidine-3-carboxylic acid is a chemical compound with the molecular weight of 143.14 . It is a powder at room temperature .


Synthesis Analysis

The synthesis of pyrrolidine-3-carboxylic acid derivatives, which includes 3-Methyl-5-oxopyrrolidine-3-carboxylic acid, can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H9NO3/c1-6(5(9)10)2-4(8)7-3-6/h2-3H2,1H3,(H,7,8)(H,9,10) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature .

Scientific Research Applications

Antibacterial Agents

3-Methyl-5-oxopyrrolidine-3-carboxylic acid derivatives have been explored for their potential as antibacterial agents. For example, studies have shown that certain derivatives, such as fluoronaphthyridines, exhibit significant in vitro and in vivo antibacterial activities. A particular compound, BMY 43748, was identified as a promising candidate for therapeutic agents due to its enhanced activity (Bouzard et al., 1992). Additionally, other studies have synthesized novel 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs with potential antibacterial properties (Devi et al., 2018).

Antioxidant Activity

Some derivatives of 3-Methyl-5-oxopyrrolidine-3-carboxylic acid have shown potent antioxidant activities. A study synthesized a series of novel 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives, identifying several as potent antioxidants, with some showing higher activity than ascorbic acid (Tumosienė et al., 2019).

Plasticizer Performance

3-Methyl-5-oxopyrrolidine-3-carboxylic acid derivatives have been tested for their performance as plasticizers. A historical study discussed the synthesis of 2-methyl-5-oxopyrrolidine-2-carboxylic esters and their potential use as plasticizers (Takenishi & Simamura, 1954).

Synthesis of Other Compounds

These compounds have been utilized in synthesizing a wide range of other chemical compounds. For example, they have been used in the synthesis of polycyclic systems containing oxadiazole rings, pyrrolopyridines, and various heterocyclic compounds, demonstrating the versatility and broad applicability of 3-methyl-5-oxopyrrolidine-3-carboxylic acid in chemical synthesis (Kharchenko et al., 2008), (Toja et al., 1986).

Chiral Resolving Agents

Enantiomers of 3-methyl-5-oxopyrrolidine-3-carboxylic acid have been studied for their potential as chiral resolving agents, which are important in producing enantiomerically pure compounds in pharmaceuticals and other chemical industries (Piwowarczyk et al., 2008).

Safety And Hazards

The compound is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

3-methyl-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-6(5(9)10)2-4(8)7-3-6/h2-3H2,1H3,(H,7,8)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPAICKDCJOJELF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)NC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-5-oxopyrrolidine-3-carboxylic acid

CAS RN

1508803-85-7
Record name 3-methyl-5-oxopyrrolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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Citations

For This Compound
1
Citations
R Galeazzi, G Martelli, A Mazzanti… - … A European Journal, 2011 - Wiley Online Library
… Centre refold: (3R,4S,1′S)-4-Amino-1-(1′-(4-methoxyphenyl)ethyl)-3-methyl-5-oxopyrrolidine-3-carboxylic acid (AMMOPC) gives a foldamer with an 8-helix conformation. When it …

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